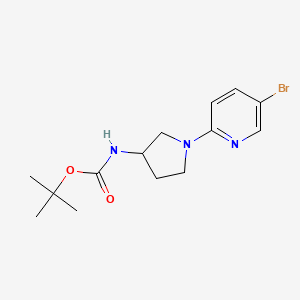
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate
Overview
Description
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C14H21BrN2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(5-bromopyridin-2-yl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Scientific Research Applications
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate is widely used in scientific research, particularly in:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The compound can also interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl (1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl)carbamate: This compound has a pyrazine ring instead of a pyridine ring, which can lead to different reactivity and biological activity.
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: This compound has a methyl group instead of a pyrrolidine ring, affecting its steric and electronic properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJHINVCNZFKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
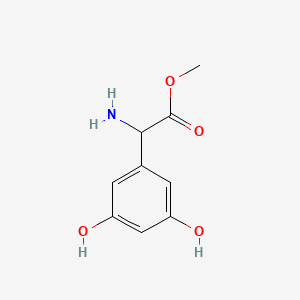
![3-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2774826.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino N-phenylcarbamate](/img/structure/B2774828.png)
![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2774829.png)
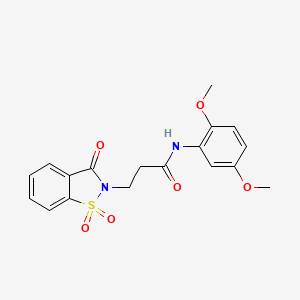
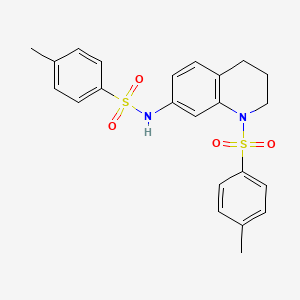
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2774834.png)
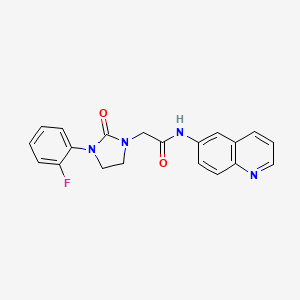
![1-phenyl-4-[3-(propane-2-sulfonyl)benzoyl]piperazine](/img/structure/B2774836.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2774837.png)
![ETHYL 2-{2-[(4-BUTYL-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2774839.png)
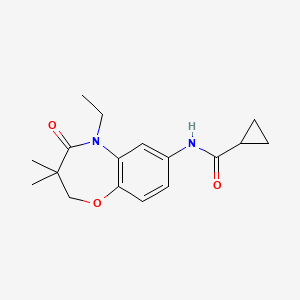
![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2774846.png)

